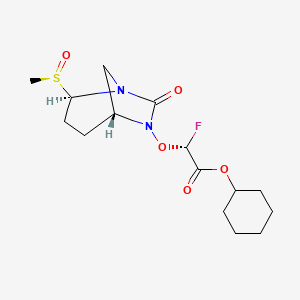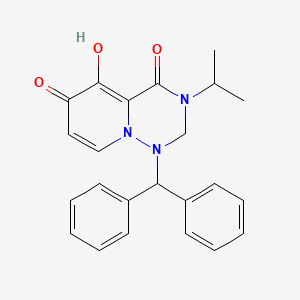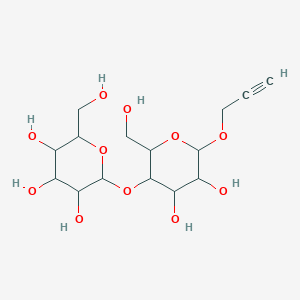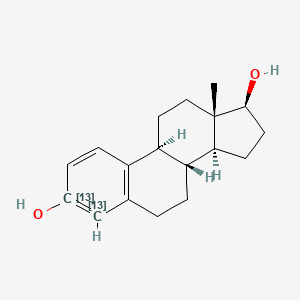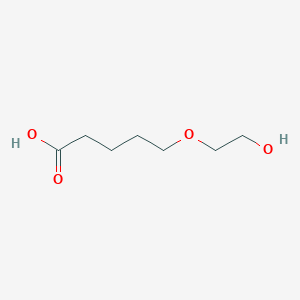
5-(2-Hydroxyethoxy)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxyethoxy)pentanoic acid is an organic compound with the molecular formula C7H14O4. It is a derivative of pentanoic acid, featuring a hydroxyethoxy group attached to the fifth carbon atom of the pentanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethoxy)pentanoic acid typically involves the reaction of pentanoic acid with ethylene glycol under acidic or basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product .
Esterification: Pentanoic acid is reacted with ethylene glycol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to form the ester intermediate.
Hydrolysis: The ester intermediate is then hydrolyzed under basic conditions, using sodium hydroxide, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as distillation and crystallization, is employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyethoxy)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(2-oxoethoxy)pentanoic acid.
Reduction: Formation of 5-(2-hydroxyethoxy)pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Hydroxyethoxy)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyethoxy)pentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a substrate for various enzymes, participating in metabolic reactions and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxyhexanoic acid
- 5-Hydroxy-2-pentanone
- 5-(2-Methoxyethoxy)pentanoic acid
Uniqueness
5-(2-Hydroxyethoxy)pentanoic acid is unique due to its specific hydroxyethoxy substitution, which imparts distinct chemical and physical properties. This substitution enhances its solubility in water and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
1038981-53-1 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
5-(2-hydroxyethoxy)pentanoic acid |
InChI |
InChI=1S/C7H14O4/c8-4-6-11-5-2-1-3-7(9)10/h8H,1-6H2,(H,9,10) |
InChI Key |
QKCNHWFZRJSXIP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOCCO)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B12428643.png)

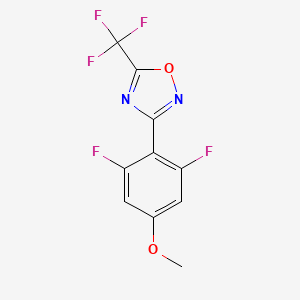
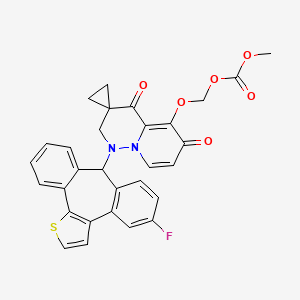
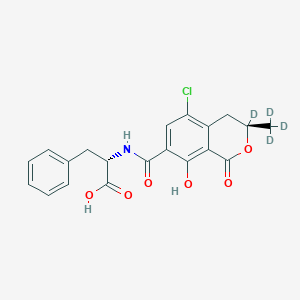
![2-[[4-(trifluoromethyl)phenyl]methyl]-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B12428667.png)
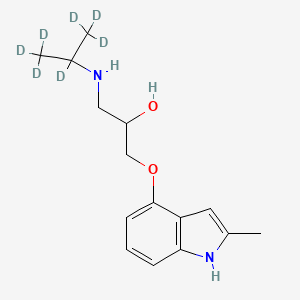
![4-[4-(3-Nitrophenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B12428675.png)
